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Compound Name: Acipimox-13C2,15N2

Cat. No.: B12360645 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Acipimox with other prominent

lipid-lowering agents, supported by experimental data from clinical studies. The information is

intended to assist researchers and professionals in drug development in understanding the

therapeutic positioning of Acipimox in the landscape of dyslipidemia management.

Executive Summary
Acipimox, a nicotinic acid derivative, primarily exerts its lipid-lowering effects by inhibiting

lipolysis in adipose tissue. This mechanism leads to a reduction in the flux of free fatty acids

(FFAs) to the liver, subsequently decreasing the synthesis of very-low-density lipoprotein

(VLDL) and triglycerides (TG). Its efficacy profile is characterized by a moderate reduction in

low-density lipoprotein cholesterol (LDL-C) and a notable increase in high-density lipoprotein

cholesterol (HDL-C), alongside a significant reduction in triglycerides. Comparative studies

have demonstrated that Acipimox has a lipid-modifying efficacy comparable to that of fibrates

and nicotinic acid, with a generally more favorable side-effect profile than the latter. When

compared with statins, Acipimox shows a greater effect on triglycerides and HDL-C, while

statins are more potent in lowering LDL-C. Direct comparative efficacy data with newer agents

like ezetimibe and PCSK9 inhibitors are limited.
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The following tables summarize the quantitative data from head-to-head or add-on clinical trials

involving Acipimox and other lipid-lowering agents.

Table 1: Acipimox vs. Pravastatin in Combined Hyperlipidemia[1]

Parameter
Acipimox (250 mg thrice
daily)

Pravastatin (20 mg once
daily)

Total Cholesterol (TC) Significant Decrease More Efficient Decrease

LDL-Cholesterol (LDL-C) Significant Decrease More Efficient Decrease

HDL-Cholesterol (HDL-C) More Effective Increase Significant Increase

Triglycerides (TG) More Effective Reduction Significant Reduction

TC/HDL-C Ratio Significant Decrease Significant Decrease

Table 2: Acipimox vs. Clofibrate in Type III and Type IV Hyperlipoproteinemia[2]

Parameter
Acipimox (750
mg/day)

Clofibrate (2 g/day ) Patient Type

Serum Cholesterol ↓ 30% (P<0.01) ↓ 24% (P<0.01) Type III

Serum Triglycerides ↓ 48% (P<0.01) ↓ 34% (P<0.01) Type III

Serum Cholesterol No significant change No significant change Type IV

Serum Triglycerides ↓ 34% (P<0.05) ↓ 35% (P<0.01) Type IV

HDL-Cholesterol ↑ 6-15% (P<0.05) ↑ 6-15% (P<0.05) Both

LDL-Cholesterol No significant change Significant Increase Both

Table 3: Acipimox as Add-on to Simvastatin in Combined Hyperlipidemia[3]
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Parameter
Acipimox (250 mg thrice
daily) + Simvastatin (20-40
mg)

Placebo + Simvastatin (20-
40 mg)

Lipoprotein(a) (Lp(a)) ↓ 8% (P<0.05) No significant change

Triglycerides (TG)
↓ 32% (not statistically

significant)
No significant change

HDL-Cholesterol (HDL-C)
↑ 6% (not statistically

significant)
No significant change

HDL-C (in patients with

baseline TG > 4 mmol/L)
↑ 15% (P<0.01) No significant change

Triglycerides (TG) (in patients

with baseline TG > 4 mmol/L)

↓ 41% (not statistically

significant)
No significant change

LDL-Cholesterol (LDL-C) (in

patients with baseline TG > 4

mmol/L)

↓ 10% (not statistically

significant)
No significant change

Table 4: Acipimox vs. Nicotinic Acid in Hypertriglyceridemia (Type IIb and IV)[4]

Parameter Acipimox (0.75 g daily) Nicotinic Acid (3 g daily)

Serum and VLDL lipids
Approximately equally potent

reduction

Approximately equally potent

reduction

HDL-Cholesterol
Approximately equally potent

increase

Approximately equally potent

increase

Glucose Tolerance No significant negative effects
Decreased late glucose

tolerance

Side Effects (e.g., flushing) Lower incidence and severity Higher incidence and severity

Experimental Protocols
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Detailed methodologies for the key clinical trials cited are summarized below based on

available information.

Acipimox vs. Pravastatin in Combined Hyperlipidemia[1]
Study Design: A randomized, double-blind, double-dummy, crossover trial.

Participants: 106 male subjects, aged 18-60 years, with combined hyperlipidemia (Total

Cholesterol [TC] ≥ 200 mg/dL, TC/HDL-C ratio ≥ 5, and Triglycerides [TG] between 200 and

350 mg/dL).

Treatment Regimen: Patients were randomized to receive either Acipimox 250 mg thrice

daily or pravastatin 20 mg once daily for 3 months. After a 1-month washout period, patients

were crossed over to the alternative treatment for an additional 3 months.

Key Parameters Measured: TC, LDL-C, HDL-C, TG, blood glucose, and fibrinogen were

evaluated at baseline and at the end of each treatment period.

Acipimox vs. Clofibrate in Type III and IV
Hyperlipoproteinemia[2]

Study Design: A comparative, open-label, crossover study.

Participants: 10 patients with type III and 10 patients with type IV hyperlipoproteinemia.

Treatment Regimen: Patients received Acipimox (750 mg/day) and clofibrate (2 g/day ) for 6

weeks each in a crossover fashion.

Key Parameters Measured: Lipoproteins, apolipoproteins, and postheparin lipase activities.

Acipimox as Add-on to Simvastatin in Combined
Hyperlipidemia[3]

Study Design: A randomized, double-blind, placebo-controlled, crossover trial.

Participants: 18 patients with combined hyperlipidemia who had been on a stable dose of

diet and 20-40 mg of simvastatin for at least 3 months.
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Treatment Regimen: Patients received Acipimox 250 mg three times a day or a placebo for

12 weeks, in addition to their ongoing simvastatin therapy. A crossover design was

implemented.

Key Parameters Measured: LDL-C, TG, HDL-C, Lp(a), Apolipoprotein B, LDL particle size,

and LDL resistance to oxidative modification.

Acipimox vs. Nicotinic Acid in Hypertriglyceridemia[4]
Study Design: An open-label, crossover study.

Participants: 31 non-diabetic patients with hypertriglyceridemia (Type IIb and IV).

Treatment Regimen: Patients were treated for 6 weeks with nicotinic acid (3 g daily) and

Acipimox (0.75 g daily) in a crossover manner.

Key Parameters Measured: Serum and lipoprotein lipid levels, oral glucose tolerance, and

side effects.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanisms of action of Acipimox and other lipid-lowering

agents, as well as a generalized workflow for a comparative clinical trial.
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Caption: Signaling pathway of Acipimox in adipocytes leading to reduced lipolysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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